6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
Description
This compound belongs to the pyrrolo[1,2-a]pyrimidin-4-one family, characterized by a bicyclic framework with a pyrrole ring fused to a pyrimidinone moiety. The specific substituents at positions 2 (isopropyl) and 6 (methyl) distinguish it from analogs.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
6-methyl-2-propan-2-yl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N2O/c1-7(2)9-6-11(14)13-8(3)4-5-10(13)12-9/h6-8H,4-5H2,1-3H3 |
InChI Key |
DQZXSGIBYBIBET-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC(=CC(=O)N12)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further functionalized for specific applications.
Scientific Research Applications
6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Selected Analogs
*Estimated based on analogs.
Key Observations :
- Core Variation: The target compound’s pyrrolo[1,2-a]pyrimidin-4-one core differs from pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., ), which replace the pyrrole ring with pyridine.
- Fluorinated or heteroaryl substituents (e.g., in ) may improve target binding but reduce solubility.
Physicochemical and Functional Properties
Table 2: Property Comparison of Select Analogs
Key Findings :
Biological Activity
6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrrolopyrimidine class, which is characterized by a fused pyrrole and pyrimidine ring system. The specific structural features contribute to its biological activity and interactions with various biological targets.
Research indicates that compounds in the pyrrolopyrimidine class exhibit diverse biological activities, including:
- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, potentially through the inhibition of oxidative stress pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating various diseases.
Biological Evaluation
A series of studies have been conducted to evaluate the biological activity of 6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one. The following table summarizes key findings from recent research:
| Study | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Study 1 | Antioxidant Activity | 30 | Moderate activity compared to Trolox |
| Study 2 | Lipoxygenase Inhibition | 1.1 | Comparable to NDGA, a known inhibitor |
| Study 3 | Enzyme Inhibition | 0.064 | High potency against specific enzyme targets |
Case Studies
- Antioxidant Properties : In a study evaluating various pyrimidine derivatives for their antioxidant activity, 6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one demonstrated moderate antioxidant effects with an IC50 value indicating significant potential for further development as an antioxidant agent .
- Lipoxygenase Inhibition : Another study highlighted the compound's ability to inhibit lipoxygenase with an IC50 value of 1.1 µM. This positions it as a promising candidate for conditions where lipoxygenase plays a pathological role, such as inflammation and asthma .
- Enzyme Interaction : Detailed investigations into enzyme interactions revealed that modifications on the pyrrolopyrimidine scaffold could enhance potency and selectivity against target enzymes involved in metabolic pathways. Such findings underscore the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
